3,4-Dihydroisoquinoline
Overview
Description
3,4-Dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a partially saturated isoquinoline ring, which includes a benzene ring fused to a pyridine ring. This compound is significant due to its presence in various natural products and its potential biological activities .
Mechanism of Action
Target of Action
3,4-Dihydroisoquinoline is a bioactive compound that has been found to target several biological entities. It has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 , a key enzyme involved in both breast and prostate cancer . Additionally, it has shown antioomycete activity against the phytopathogen Pythium recalcitrans , suggesting its potential use in plant disease management.
Mode of Action
The mode of action of this compound involves its interaction with its targets leading to significant changes. For instance, in the case of Pythium recalcitrans, the compound disrupts the biological membrane systems of the pathogen . In the context of AKR1C3 inhibition, the compound binds in an adjacent hydrophobic pocket of the enzyme .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets. In the case of AKR1C3, the inhibition of this enzyme can affect the steroid hormone biosynthesis pathway, which plays a crucial role in the progression of hormone-dependent cancers . The disruption of the biological membrane systems of Pythium recalcitrans affects the pathogen’s survival and growth .
Pharmacokinetics
For instance, the introduction of substituents at the 3-position of this compound derivatives generally improves their biostability . This suggests that such modifications could enhance the compound’s absorption and distribution, while reducing its metabolism and excretion, thereby improving its bioavailability.
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. In the case of Pythium recalcitrans, the compound’s action leads to the disruption of the pathogen’s biological membrane systems, thereby inhibiting its growth . In the context of AKR1C3 inhibition, the compound’s action could potentially suppress the progression of hormone-dependent cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s electrosynthesis, which involves the indirect electrooxidation process of tetrahydroisoquinoline, is significantly boosted in a Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals and their redox states .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroisoquinoline can be used as a reactant to synthesize various compounds . It has been used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, and more
Cellular Effects
It is known that it is an important precursor used in the production of drugs for treating various diseases . Therefore, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of this compound for the indirect electrooxidation process of THIQ .
Temporal Effects in Laboratory Settings
It is known that it is an important precursor used in the production of drugs for treating various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroisoquinoline can be synthesized through several methods. One common approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the direct conversion of various amides to isoquinoline derivatives via mild electrophilic amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by cyclodehydration upon warming .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which allow for the efficient production of substituted isoquinoline libraries . These methods are favored due to their short reaction times and high yields.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
3,4-Dihydroisoquinoline has numerous applications in scientific research:
Comparison with Similar Compounds
3,4-Dihydroisoquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is fully saturated and exhibits different biological activities compared to this compound.
This compound-3-carboxylic acid: This derivative has additional functional groups that enhance its biological activity, particularly in free-radical scavenging and enzyme inhibition.
Properties
IUPAC Name |
3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZCPBUWGZONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186037 | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-65-7 | |
Record name | 3,4-Dihydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | G 1616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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